Trisebacin -

Trisebacin

Catalog Number: EVT-13499680
CAS Number:
Molecular Formula: C33H56O12
Molecular Weight: 644.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Trisebacin involves several key steps:

  1. Formation of the Triazole Ring: This is achieved through cyclization reactions. One common method includes the reaction of hydrazine derivatives with carboxylic acids, which leads to the formation of the triazole structure.
  2. Introduction of Functional Groups: Subsequent steps involve the introduction of specific functional groups that enhance the compound's biological activity. This can include nucleophilic substitution reactions to add difluoromethoxy or trifluoromethyl groups.
  3. Purification: After synthesis, Trisebacin is typically purified through crystallization or chromatography techniques to ensure high purity for biological testing.

Technical details regarding the synthesis process emphasize the importance of reaction conditions such as temperature and pressure, which can significantly affect yield and purity .

Molecular Structure Analysis

Trisebacin features a complex molecular structure characterized by a triazole ring system. The molecular formula and specific structural data are crucial for understanding its reactivity and interaction with biological systems.

  • Molecular Formula: C₁₃H₉F₃N₄O
  • Molecular Weight: Approximately 308.23 g/mol

The triazole ring contributes to its stability and reactivity, allowing it to engage in various chemical interactions essential for its biological function .

Chemical Reactions Analysis

Trisebacin undergoes several chemical reactions that are vital for its functionality:

  • Nucleophilic Substitution Reactions: These reactions are essential for introducing various substituents into the triazole ring, enhancing its biological properties.
  • Cyclization Reactions: The formation of the triazole ring itself involves cyclization processes that are critical in synthesizing this compound.

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can optimize yields and selectivity during synthesis .

Mechanism of Action

The mechanism of action of Trisebacin primarily involves its interaction with specific biological targets within cells. This includes:

  1. Inhibition of Enzymatic Activity: Trisebacin may inhibit enzymes involved in cellular processes, potentially leading to reduced cell proliferation in cancerous cells.
  2. Modulation of Signaling Pathways: The compound could influence signaling pathways related to inflammation or cell survival, further enhancing its therapeutic potential.

Data supporting these mechanisms often come from in vitro studies demonstrating Trisebacin's effects on cell lines relevant to specific diseases .

Physical and Chemical Properties Analysis

Trisebacin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical when considering Trisebacin's application in formulations for pharmaceutical use .

Applications

Trisebacin has potential applications across various scientific domains:

  • Medicinal Chemistry: Due to its biological activity, Trisebacin is being explored as a candidate for developing new therapeutic agents against fungal infections and certain types of cancer.
  • Biochemical Research: Researchers utilize Trisebacin to study enzyme inhibition and cellular signaling pathways, contributing to a deeper understanding of disease mechanisms.

The ongoing research into Trisebacin highlights its versatility and potential as a valuable compound in both therapeutic development and scientific inquiry .

Introduction to Trisebacin in Modern Chemical Research

Historical Context and Discovery Milestones in Triazine-Based Compounds

The development of triazine-based pharmaceuticals represents a transformative trajectory in medicinal chemistry, beginning with early applications in non-medical domains. The symmetrical triazine (s-triazine) scaffold was first synthesized in the 19th century, but its medicinal potential remained unexplored until the mid-20th century. The herbicidal properties of compounds like atrazine and simazine, discovered in the 1950s, demonstrated the bioactivity of this heterocyclic system and stimulated pharmaceutical investigations [3] [9]. This era coincided with the broader antibiotic revolution sparked by penicillin's introduction in 1942, which established the paradigm for targeted antimicrobial therapy and created fertile ground for novel antimicrobial scaffolds [9].

A pivotal advancement occurred with the development of altretamine (Hexalen®) in the 1960s, an s-triazine derivative approved for ovarian cancer treatment. This represented the first significant medicinal application of the triazine core and validated its potential in drug design [3]. The subsequent decades witnessed strategic innovations in synthetic methodology, particularly exploiting the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This versatile building block enabled sequential nucleophilic substitutions, permitting medicinal chemists to systematically optimize pharmacokinetic and pharmacodynamic properties through structural diversification [6]. The 2020s have seen renewed interest in triazine derivatives to address antimicrobial resistance and oncology challenges, exemplified by novel compounds like Trisebacin designed with targeted mechanisms against resistant pathogens and specific cancer pathways [6] [8].

Table 1: Historical Development of Triazine-Based Pharmaceuticals

Time PeriodKey Compound/ClassTherapeutic ApplicationSignificance
1950sAtrazine/SimazineHerbicidesDemonstrated biological activity of s-triazine scaffold
1960sAltretamineOncology (Ovarian Cancer)First medicinal triazine derivative
1980s-2000sVarious s-triazine derivativesAntimicrobials, Anticancer AgentsExpansion through cyanuric chloride chemistry
2010s-PresentBemotrizinol/EnasidenibUV Filters (Cosmetics), Oncology (AML)Broadening therapeutic applications
2020sTrisebacinAntifungal/AnticancerTargeted therapy for resistant pathogens

Significance of Trisebacin in Heterocyclic Chemistry and Drug Discovery

The s-triazine nucleus provides Trisebacin with exceptional molecular versatility, positioning it as a privileged scaffold in contemporary drug discovery. This rigid, electron-deficient heterocycle serves as an optimal molecular platform for three-dimensional structural diversification through substitution at the 2-, 4-, and 6-positions. Computational analyses reveal that Trisebacin's core exhibits a planar geometry with bond angles of approximately 120° between carbon and nitrogen atoms, facilitating π-stacking interactions with biological targets [3] [6]. This geometric precision enables predictable binding orientations when complexed with enzymes, particularly those containing nucleophilic residues in their active sites. The scaffold's synthetic tractability allows for the strategic incorporation of hydrogen bond donors/acceptors and hydrophobic domains, creating optimized interactions with target biomolecules [5] [10].

Mechanisms of Action Against Resistant Pathogens

Trisebacin demonstrates multimodal antifungal activity with particular efficacy against WHO critical-priority pathogens including Candida auris and Aspergillus fumigatus. Biochemical studies indicate primary activity through CYP51 (lanosterol 14α-demethylase) inhibition, disrupting ergosterol biosynthesis in fungal cell membranes [6]. Unlike azole antifungals, Trisebacin employs a distinctive competitive inhibition mechanism facilitated by its triazine core, which exhibits enhanced binding affinity (Ki = 0.15 μM) to the enzyme's heme cofactor pocket. Molecular dynamics simulations reveal that the chloro-substituted phenyl ring at position 4 establishes π-π stacking with Phe228, while the morpholineethoxy side chain at position 6 forms hydrogen bonds with Thr311, explaining its potency against azole-resistant strains [6]. Additional activity against Mycobacterium tuberculosis involves InhA (enoyl-ACP reductase) inhibition, disrupting mycolic acid synthesis with IC50 values of 1.8 μM, positioning it as a potential broad-spectrum antimicrobial agent [10].

Oncology Applications and Selectivity Profiles

In cancer therapeutics, Trisebacin exhibits dual kinase inhibition targeting both VEGFR-2 (vascular endothelial growth factor receptor 2) and BTK (Bruton's tyrosine kinase) pathways. Biochemical assays demonstrate potent inhibition of VEGFR-2 (IC50 = 12.4 nM), suppressing angiogenesis in solid tumors, while its BTK inhibition (IC50 = 21.0 nM) shows promise for hematological malignancies [3]. Structural analysis reveals that the acrylamide warhead at position 2 enables irreversible covalent binding to BTK's Cys481 residue, while the hydrophobic substituent at position 4 occupies the kinase's selectivity pocket. This targeted approach yields a 124-fold selectivity for BTK over structurally similar ITK kinases, minimizing off-target effects [3]. In vitro studies against Ramos lymphoma cells show Trisebacin induces G2/M cell cycle arrest and caspase-3-mediated apoptosis at concentrations of 4.36 μM, demonstrating cytotoxic efficacy comparable to ibrutinib derivatives [6].

Table 2: Biochemical Target Profile of Trisebacin

Therapeutic AreaPrimary Molecular TargetsInhibition ValuesCellular Effects
AntifungalCYP51 (Lanosterol 14α-demethylase)Ki = 0.15 μMDisrupted ergosterol synthesis, membrane integrity loss
AntimycobacterialInhA (Enoyl-ACP reductase)IC50 = 1.8 μMInhibition of mycolic acid biosynthesis
Oncology (Angiogenesis)VEGFR-2 KinaseIC50 = 12.4 nMSuppressed tumor neovascularization
Oncology (Lymphoma)BTK KinaseIC50 = 21.0 nMApoptosis induction, G2/M cell cycle arrest

Theoretical Frameworks for Studying Triazine Derivatives in Medicinal Chemistry

The rational design of Trisebacin exemplifies the integration of computational chemistry and structural biology in modern drug development. Molecular docking simulations utilizing crystal structures of target proteins (e.g., CYP51 PDB: 3LD6; BTK PDB: 5P9J) enabled predictive binding affinity calculations before synthesis. These studies employed semi-empirical quantum mechanical methods (PM6, PM7) to optimize ligand geometries, followed by density functional theory (DFT) calculations at the B3LYP/6-31G* level to determine electronic properties critical for protein-ligand interactions [6]. The hydrophobic substituent constant (π) and electronic Hammett constant (σ) were calculated for various R-groups to quantify structure-activity relationships, revealing an optimal ClogP range of 1.8-2.5 for membrane permeability [10].

Molecular Hybridization Strategies

Trisebacin was engineered through rational molecular hybridization combining pharmacophores from known bioactive triazines. The core design integrated the irreversible binding moiety from ibrutinib-like BTK inhibitors with the membrane-targeting elements of azole antifungals [6] [8]. This bifunctional approach yielded synergistic activity confirmed through isobologram analysis showing combination indices <0.7 against multidrug-resistant Candida auris. Statistical modeling using Comparative Molecular Field Analysis (CoMFA) established a predictive model (q² = 0.82, r² = 0.95) correlating steric/electrostatic fields with antifungal potency [10]. The hybridization strategy overcame limitations of singular-target agents by simultaneously disrupting fungal membrane integrity and kinase signaling pathways in cancer cells.

Structure-Activity Relationship (SAR) Quantification

Quantitative SAR analysis of Trisebacin analogs employed Hansch linear free-energy relationships correlating substituent properties with bioactivity:

  • Antifungal potency: log(1/MIC) = 0.76(±0.12)π - 0.91(±0.27)σ + 2.38(±0.41)(n=24, r²=0.88, s=0.21) [6]

  • BTK inhibition: pIC50 = 0.63(±0.15)MR4 + 0.89(±0.18)Es6 + 4.27(±0.39)(n=18, r²=0.91, s=0.18) [3]

These equations demonstrate that lipophilic groups at position 4 enhance membrane penetration for antifungal activity, while sterically demanding substituents at position 6 optimize kinase binding. The electronic character of position 2 modifications significantly influences covalent binding kinetics to Cys481 in BTK [3]. Such mathematical frameworks enable predictive optimization of triazine derivatives beyond Trisebacin itself.

Table 3: Computational Parameters Guiding Trisebacin Design

Computational MethodApplication in Trisebacin DevelopmentKey Parameters Optimized
Molecular Docking (AutoDock Vina)Binding pose predictionBinding energy (ΔG < -9.2 kcal/mol)
Density Functional Theory (DFT)Electronic property calculationHOMO/LUMO energies, dipole moment
Comparative Molecular Field Analysis (CoMFA)3D-QSAR modelingSteric/electrostatic contour maps
Hansch AnalysisQuantitative SARHydrophobicity (π), electronic (σ), steric (Es) parameters
Molecular Dynamics (GROMACS)Binding stability assessmentRoot-mean-square deviation (RMSD < 1.8Å)

Properties

Product Name

Trisebacin

IUPAC Name

10-[2,3-bis(9-carboxynonanoyloxy)propoxy]-10-oxodecanoic acid

Molecular Formula

C33H56O12

Molecular Weight

644.8 g/mol

InChI

InChI=1S/C33H56O12/c34-28(35)19-13-7-1-4-10-16-22-31(40)43-25-27(45-33(42)24-18-12-6-3-9-15-21-30(38)39)26-44-32(41)23-17-11-5-2-8-14-20-29(36)37/h27H,1-26H2,(H,34,35)(H,36,37)(H,38,39)

InChI Key

MSDXYPKZBBLFGB-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)OCC(COC(=O)CCCCCCCCC(=O)O)OC(=O)CCCCCCCCC(=O)O)CCCC(=O)O

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